molecular formula C8H3Cl2IN2 B3390891 4,7-Dichloro-6-iodoquinazoline CAS No. 1256955-29-9

4,7-Dichloro-6-iodoquinazoline

Número de catálogo: B3390891
Número CAS: 1256955-29-9
Peso molecular: 324.93 g/mol
Clave InChI: ZAMPZNQZEXEDBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dichloro-6-iodoquinazoline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinazoline, characterized by the presence of chlorine and iodine atoms at specific positions on the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-6-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the iodination of 4,7-dichloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4,7-Dichloro-6-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives with various functional groups.

    Cross-Coupling Reactions:

Aplicaciones Científicas De Investigación

1.1. Kinase Inhibition

4,7-Dichloro-6-iodoquinazoline exhibits notable activity as a tyrosine kinase inhibitor (TKI) . It has been studied for its ability to inhibit various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) and HER2 . These receptors are critical in the signaling pathways that regulate cell proliferation and survival.

  • EGFR Inhibition : This compound has been shown to selectively inhibit mutant forms of EGFR associated with non-small cell lung cancer (NSCLC), demonstrating lower IC50 values compared to wild-type receptors. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy .
  • HER2 Inhibition : Research indicates that modifications to the quinazoline scaffold can enhance activity against HER2, making it a candidate for breast cancer treatment .

1.2. Anticancer Activity

The compound's structural characteristics allow it to interact effectively with various biological targets:

  • Aurora Kinase Inhibition : Derivatives of quinazoline, including this compound, have shown promise as inhibitors of Aurora kinases, which are essential for mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Vascular Endothelial Growth Factor Receptors (VEGFR) : Some studies have reported that quinazoline derivatives can inhibit VEGFRs, which play a vital role in angiogenesis and tumor growth .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that facilitate the introduction of halogen substituents at specific positions on the quinazoline ring.

2.1. Synthetic Pathways

The compound can be synthesized through various methods, including:

  • Metal-Catalyzed Cross-Coupling Reactions : These reactions are pivotal for forming carbon-carbon bonds and introducing desired substituents on the quinazoline scaffold .
  • Conventional Synthetic Routes : Traditional methods involve steps such as chlorination and iodination of precursor compounds derived from aminoquinazolines .
Synthesis MethodKey StepsYield (%)
Metal-Catalyzed Cross-CouplingHalogenation followed by coupling reactionsVariable
Conventional SynthesisChlorination and iodination~56.1

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives in clinical settings:

  • A study highlighted its efficacy against NSCLC with specific EGFR mutations, showing improved patient outcomes compared to traditional therapies .
  • Another research focused on its role in inhibiting HER2-positive breast cancer cells, suggesting that targeted therapies utilizing this compound could provide significant benefits over existing treatments .

Mecanismo De Acción

The mechanism of action of 4,7-Dichloro-6-iodoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation. The compound binds to the active sites of these receptors, blocking their signaling pathways and thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Actividad Biológica

4,7-Dichloro-6-iodoquinazoline is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazolines

Quinazolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The structural diversity within this class allows for various modifications that can enhance or alter their pharmacological properties .

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. They are known to target various receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which play crucial roles in cancer cell proliferation and survival .

Key Findings:

  • IC50 Values : Compounds similar to this compound have shown potent inhibitory activity against EGFR with IC50 values ranging from 2.21 nM to 15 nM .
  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to inhibit phosphorylation processes mediated by RTKs, leading to reduced tumor cell growth and increased apoptosis .

Antibacterial and Antiviral Properties

Quinazoline derivatives have also been evaluated for their antibacterial and antiviral activities. The presence of halogen substituents, such as chlorine and iodine in this compound, has been linked to enhanced antimicrobial efficacy .

Research Highlights:

  • Antibacterial Activity : Studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes .
  • Antiviral Activity : Some derivatives exhibit antiviral properties by interfering with viral replication mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies of quinazoline derivatives reveal that specific substitutions at different positions significantly influence their biological activity. For instance:

PositionSubstituent TypeEffect on Activity
C-4Electron-withdrawing groups (e.g., Cl, Br)Increased anticancer activity
C-6Alkoxy groupsImproved binding affinity to target proteins
C-7Halogen substituentsEnhanced solubility and bioavailability

The introduction of electron-withdrawing groups at the aniline ring has been shown to increase antiproliferative activity against cancer cell lines .

Case Studies

  • EGFR Inhibition : A study demonstrated that a derivative similar to this compound exhibited an IC50 value of 10.2 nM against EGFR-resistant cancer cells. This highlights the potential of such compounds in overcoming resistance mechanisms in cancer therapy .
  • Antimicrobial Efficacy : Another study evaluated the antibacterial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to significant reductions in bacterial viability, suggesting a promising avenue for developing new antibiotics .

Propiedades

IUPAC Name

4,7-dichloro-6-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPZNQZEXEDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305367
Record name 4,7-Dichloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256955-29-9
Record name 4,7-Dichloro-6-iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloro-6-iodoquinazoline
Reactant of Route 2
4,7-Dichloro-6-iodoquinazoline
Reactant of Route 3
Reactant of Route 3
4,7-Dichloro-6-iodoquinazoline
Reactant of Route 4
4,7-Dichloro-6-iodoquinazoline
Reactant of Route 5
4,7-Dichloro-6-iodoquinazoline
Reactant of Route 6
4,7-Dichloro-6-iodoquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.